REACTION_CXSMILES
|
[H-].[Na+].[CH2:3]([OH:8])[CH2:4][CH2:5][CH2:6][OH:7].[Si:9](Cl)([C:12]([CH3:15])([CH3:14])[CH3:13])([CH3:11])[CH3:10]>O1CCCC1.C(OCC)C>[Si:9]([O:7][CH2:6][CH2:5][CH2:4][CH2:3][OH:8])([C:12]([CH3:15])([CH3:14])[CH3:13])([CH3:11])[CH3:10] |f:0.1|
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(CCCO)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
8.3 g
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 45 minutes over which time a large amount of a white precipitate
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred vigorously for 45 minutes
|
Duration
|
45 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filtrate was washed with 10% aqueous potassium carbonate (25 mL) and brine (2×50 mL)
|
Type
|
CUSTOM
|
Details
|
Purification by silica gel chromatography
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OCCCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.2 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 81.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |